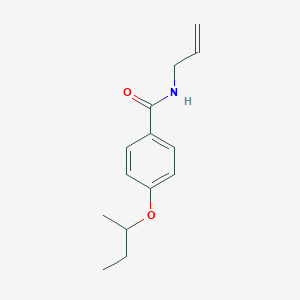![molecular formula C18H20N2O3 B268341 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268341.png)
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of non-selective nicotinic acetylcholine receptor antagonists. It has been widely used in scientific research for its unique mechanism of action and physiological effects.
Wirkmechanismus
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide acts as a non-selective antagonist of nicotinic acetylcholine receptors, which are widely distributed throughout the central and peripheral nervous systems. By blocking the action of acetylcholine at these receptors, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide reduces the excitatory effects of nicotine on the nervous system, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing the rewarding effects of nicotine, decreasing the release of dopamine in the brain, and reducing the symptoms of depression and anxiety. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in lab experiments is its unique mechanism of action as a non-selective nicotinic receptor antagonist. This allows researchers to selectively target the effects of nicotine on the nervous system, without affecting other neurotransmitter systems. However, one limitation of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is its potential toxicity and side effects, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, including investigating its potential therapeutic applications for cognitive impairment, depression, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects on the nervous system, as well as to develop more selective and less toxic nicotinic receptor antagonists. Finally, the potential use of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in combination with other drugs or therapies should be explored, to determine whether it can enhance their therapeutic efficacy.
Synthesemethoden
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is synthesized by the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-methoxyethyl)-4-aminobenzamide. The resulting product is then treated with acetic anhydride to obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been widely used in scientific research as a non-selective nicotinic acetylcholine receptor antagonist. It has been used to study the role of nicotinic receptors in various physiological and pathological conditions, such as addiction, depression, and cognitive impairment. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been used to study the effects of nicotine on the brain and behavior, as well as to investigate the potential therapeutic applications of nicotinic receptor antagonists.
Eigenschaften
Produktname |
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[4-(2-methoxyethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-3-5-15(12-13)18(22)20-16-8-6-14(7-9-16)17(21)19-10-11-23-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
LQRNEBUIJPYIAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)